molecular formula C11H11ClN2 B14131630 2-Amino-6-chloro-3,8-dimethylquinoline CAS No. 948293-28-5

2-Amino-6-chloro-3,8-dimethylquinoline

Cat. No.: B14131630
CAS No.: 948293-28-5
M. Wt: 206.67 g/mol
InChI Key: CDMJUYIXQCZWAY-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3,8-dimethylquinoline is a chemical compound with the molecular formula C11H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3,8-dimethylquinoline typically involves the reaction of 6-chloro-3,8-dimethylquinoline with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloro-3,8-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3,8-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
  • 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

Uniqueness

2-Amino-6-chloro-3,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Properties

CAS No.

948293-28-5

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-3,8-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11ClN2/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14)

InChI Key

CDMJUYIXQCZWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2)C)N)Cl

Origin of Product

United States

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